Sograzepide
Overview
Description
Scientific Research Applications
Gastrin/CCK-B Antagonist
Sograzepide is an extremely potent, highly selective, and orally active Gastrin/CCK-B antagonist . It has an IC50 value of 0.1 nM, indicating its strong inhibitory effect on Gastrin/CCK-B .
Gastrin/CCK-A Inhibitor
In addition to its role as a Gastrin/CCK-B antagonist, Sograzepide also has an inhibitory effect on Gastrin/CCK-A activity, with an IC50 of 502 nM .
Neurological Research
Given that Sograzepide can replace the specific binding of [125I]CCK-8 to the rat brain, it could potentially be used in neurological research, particularly in studies related to Gastrin/CCK-B receptors .
Veterinary Research
Sograzepide has been shown to interact with cloned canine Gastrin/CCK-B receptors . This suggests potential applications in veterinary research, particularly in studies involving dogs.
Human Medical Research
Sograzepide’s interaction with cloned human Gastrin/CCK-B receptors suggests potential applications in human medical research, particularly in studies related to Gastrin/CCK-B receptors.
In Vivo Studies
Sograzepide has been used in in vivo studies, particularly those investigating its inhibitory effect on pentagastrin-induced gastric acid secretion .
Safety and Hazards
Mechanism of Action
Target of Action
Sograzepide, also known as Netazepide, is an extremely potent, highly selective, and orally active Gastrin/Cholecystokinin 2 receptor (CCK2) antagonist . The primary targets of Sograzepide are the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Mode of Action
Sograzepide interacts with its targets by replacing the specific binding of [125I]CCK-8 to the Gastrin/CCK-B receptors in the rat brain, cloned canine, and cloned human, with Ki values of 0.068, 0.62, and 0.19 nM, respectively . This interaction results in the inhibition of Gastrin/CCK-A activity, with an IC50 of 502 nM .
Biochemical Pathways
The primary biochemical pathway affected by Sograzepide is the Gastrin/CCK-B pathway. By antagonizing the Gastrin/CCK-B receptors, Sograzepide inhibits the action of Gastrin/CCK-A, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of Sograzepide involve its oral administration and its interaction with the Gastrin/CCK-B receptors. It has been shown to have an inhibitory effect on pentagastrin-induced gastric acid secretion in anesthetized rats with an ED50 of 87 nmol/kg
Result of Action
The molecular and cellular effects of Sograzepide’s action primarily involve the inhibition of gastric acid secretion. This is achieved through its antagonistic action on the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
properties
IUPAC Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165906 | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sograzepide | |
CAS RN |
155488-25-8 | |
Record name | Netazepide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netazepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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